2,3,5-Piperazinetrione,6-ethyl-
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Overview
Description
2,3,5-Piperazinetrione,6-ethyl- is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Piperazinetrione,6-ethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethylamine with a diketone, followed by cyclization to form the piperazine ring. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 2,3,5-Piperazinetrione,6-ethyl- may involve large-scale batch reactors where the reactants are combined and subjected to optimized conditions for cyclization. The process may also include purification steps such as crystallization or distillation to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Piperazinetrione,6-ethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction typically produces amines .
Scientific Research Applications
2,3,5-Piperazinetrione,6-ethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2,3,5-Piperazinetrione,6-ethyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Piperazinedione: Another piperazine derivative with similar structural features.
3,6-Dimethyl-2,5-piperazinedione: A compound with additional methyl groups, leading to different chemical properties.
Uniqueness
2,3,5-Piperazinetrione,6-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8N2O3 |
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Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-ethylpiperazine-2,3,5-trione |
InChI |
InChI=1S/C6H8N2O3/c1-2-3-4(9)8-6(11)5(10)7-3/h3H,2H2,1H3,(H,7,10)(H,8,9,11) |
InChI Key |
WQAMXCDIEHUZDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)NC(=O)C(=O)N1 |
Origin of Product |
United States |
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